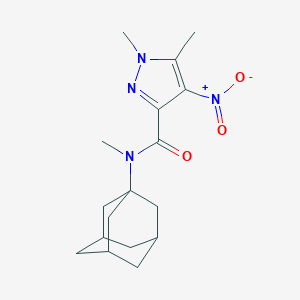
N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a pyrazole ring, and a nitro group. The adamantane structure is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the bromination of adamantane to form 1-bromoadamantane, which is then reacted with various reagents to introduce the pyrazole and nitro groups . The final step often involves the formation of the carboxamide group through amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound .
科学的研究の応用
N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and polymers due to its rigid structure.
作用機序
The mechanism of action of N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Amantadine : Known for its antiviral properties.
- Memantine : Used in the treatment of Alzheimer’s disease .
Uniqueness
N-(1-ADAMANTYL)-N,1,5-TRIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of an adamantane moiety with a pyrazole ring and a nitro group. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C17H24N4O3 |
|---|---|
分子量 |
332.4g/mol |
IUPAC名 |
N-(1-adamantyl)-N,1,5-trimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C17H24N4O3/c1-10-15(21(23)24)14(18-20(10)3)16(22)19(2)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,4-9H2,1-3H3 |
InChIキー |
FFVNPECVPCBBED-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=NN1C)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















